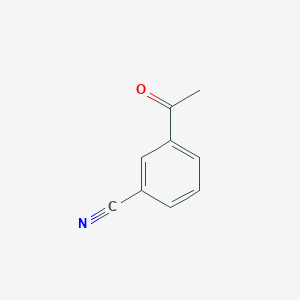

3-Acetylbenzonitrile

描述

Significance of Aryl Nitriles and Acetophenones in Organic Synthesis and Medicinal Chemistry Research

Aryl nitriles and acetophenones are significant classes of organic compounds widely utilized in organic synthesis and medicinal chemistry research.

Aryl nitriles, characterized by a cyano group directly attached to an aromatic ring, are valuable building blocks and intermediates. They are found in numerous natural products, pharmaceuticals, agrochemicals, dyes, and herbicides researchgate.net. The cyano group is highly versatile and can be readily transformed into various functional groups, including carboxylic acids, aldehydes, amides, and amines, making aryl nitriles important intermediates in the synthesis of complex molecules researchgate.netacs.org. Traditional synthesis methods for aryl nitriles include Sandmeyer reactions and Rosenmund–von Braun reactions, as well as the dehydration of aldoximes and amides researchgate.netacs.org. Recent advancements have focused on transition metal-catalyzed cyanation reactions of aryl (pseudo)halides, organometallic reagents, and aryl C–H bonds, exploring various cyanating reagents, including metal cyanides and organic cyano group sources researchgate.net. Aryl nitriles play a role in the development of organic electronic materials and pharmaceuticals, contributing to the synthesis of compounds for treating conditions such as major depression and HIV acs.org.

Acetophenones, which contain an acetyl group attached to a benzene (B151609) ring, are another important class of aromatic ketones. They are prevalent in nature, found in over 24 plant families and fungal strains nih.gov. Acetophenones serve as important intermediates for the synthesis of natural products and marketed drugs and are widely used in fields such as biology, pesticides, polymers, and materials science nih.gov. Their commercial availability and accessibility make them ideal synthons for multicomponent reactions nih.gov. Highly functionalized acetophenone (B1666503) derivatives possess interesting biological properties and are valuable in supramolecular or medicinal chemistry nih.gov. Plant-derived acetophenones, such as apocynin and paeonol, have shown anti-inflammatory properties and are important precursors for drug production nih.gov. Acetophenones can contribute to therapeutic applications through their anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic activities nih.gov. Substituted acetophenones offer a variety of substituents that can alter pharmacokinetic and pharmacodynamic traits, with recent research indicating the significant role of electron-donating and electron-withdrawing groups in shaping antimicrobial and anticancer outcomes ijsret.com. They are effective electrophiles in hydrazone formation, allowing for the adjustment of electronic and spatial features of resulting molecules, which can affect interactions with specific biological targets ijsret.com.

The combination of these two functional groups in 3-acetylbenzonitrile provides a molecule with the reactivity profiles of both classes, making it a compelling subject for chemical research.

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a reactant and intermediate in the synthesis of various organic compounds. Its structure, possessing both a ketone and a nitrile group on a benzene ring, allows for diverse chemical transformations.

One reported application of this compound is its use in the preparation of 3-(hydroxyacetyl)benzonitrile and 3-(1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenylimino)ethyl)benzonitrile chemicalbook.comchemicalbook.com. It has also been utilized in the synthesis of (η²-2-Acetyl-4-cyanophenyl)tetracarbonylmanganese through a reaction with benzylpentacarbonylmanganese fishersci.cacymitquimica.comchemicalbook.comchemicalbook.comalfa.co.kr.

The compound has been employed in the synthesis of aromatic amidoximes by reacting with hydroxylamine (B1172632) fishersci.cacymitquimica.comchemicalbook.comthermofisher.comchemicalbook.comalfa.co.kr. Additionally, Darzens condensation of this compound has been shown to yield an aldehyde product fishersci.cacymitquimica.comchemicalbook.comchemicalbook.comalfa.co.kr.

Research has also explored the reaction of this compound with substituted benzaldehyde (B42025) for the synthesis of substituted 3-((E)-3-substituted phenylacryloyl)benzonitriles chemicalbook.comchemicalbook.com. This reaction highlights the reactivity of the acetyl group in condensation reactions.

Furthermore, this compound can undergo hydrolysis of the nitrile group. A reported synthesis of 3-acetylbenzoic acid involves treating this compound with sodium hydroxide (B78521) in methanol (B129727) followed by acidification with hydrochloric acid, achieving a reported yield of 92% chemicalbook.com.

The compound has been synthesized through various methods, including an isomeric, asymmetric synthesis in the presence of a copper complex and salicylic (B10762653) acid, where a chalcone (B49325) was formed biosynth.com. Another synthetic approach involves a rationalized enthalpic approach utilizing alcohol dehydrogenases biosynth.com.

An example of a reaction involving this compound is its conversion to 3-acetylbenzoic acid. The reaction conditions and yield are summarized below:

| Reactant | Reagents/Conditions | Product | Yield |

| This compound | 6M NaOH, Methanol, 90°C, overnight; then 12M HCl, pH 3 | 3-Acetylbenzoic acid | 92% |

This transformation demonstrates the potential for modifying the nitrile functionality while the acetyl group remains intact under these specific conditions.

Another area of research trajectory involves the synthesis of amidoximes from this compound. The general reaction involves reaction with hydroxylamine.

| Reactant | Reagent | Product |

| This compound | Hydroxylamine | Aromatic amidoxime |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-acetylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFGFDAZCTSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210273 | |

| Record name | 3-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-68-1 | |

| Record name | 3-Acetylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6136-68-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSJ72034P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Derivatization Strategies of 3 Acetylbenzonitrile

Reactions at the Nitrile Functionality

The nitrile group of 3-acetylbenzonitrile is susceptible to a variety of nucleophilic addition and reduction reactions, providing pathways to carboxylic acids, amides, and amines.

The nitrile functionality of this compound can be hydrolyzed to a carboxylic acid group, yielding 3-acetylbenzoic acid. This transformation is typically achieved under basic conditions. For instance, treatment of this compound with 6M sodium hydroxide (B78521) in methanol (B129727), followed by heating at 90°C, results in the formation of 3-acetylbenzoic acid. Subsequent acidification of the reaction mixture precipitates the product, which can be extracted to afford a high yield of the desired carboxylic acid.

A representative procedure involves heating a solution of this compound in methanol with aqueous sodium hydroxide. After the reaction is complete, the mixture is concentrated, and the aqueous layer is washed and then acidified with a strong acid like hydrochloric acid to a pH of approximately 3. This causes the 3-acetylbenzoic acid to precipitate, which is then collected. This method has been reported to produce the product in a 92% yield.

Table 1: Hydrolysis of this compound

| Reactant | Reagents | Temperature | Product | Yield |

| This compound | 1. 6M Sodium hydroxide, Methanol2. 12M Hydrochloric acid | 90°C | 3-Acetylbenzoic Acid | 92% |

The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding amidoxime. This reaction is a common method for the synthesis of amidoximes from nitriles. The process involves the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

The synthesis of amidoximes is of industrial relevance and is often carried out on a large scale. beilstein-journals.org Studies have been conducted to understand the reaction mechanism in detail to develop more efficient and selective procedures that minimize the formation of amide side-products. beilstein-journals.org

The hydroboration of nitriles is a valuable method for their reduction to amines. While many hydroboration reactions are catalyzed by transition metals, recent research has explored photo-catalyzed approaches. A study on the dihydroboration of nitriles with pinacolborane (HBpin) utilized a manganese(I)-thiolate complex as a catalyst. nih.govresearchgate.net This process was found to require UV light to initiate and sustain the catalytic cycle. nih.govresearchgate.net

The reaction mechanism involves the photo-induced loss of two carbonyl ligands from the manganese complex. nih.govresearchgate.net The catalytically active species then proceeds to dihydroborate the nitrile. It was observed that for a substrate like p-acetylbenzonitrile, which also contains a ketone group, the hydroboration of the ketone occurs preferentially and thermally at room temperature without the need for photo-irradiation. nih.gov This suggests that the photo-catalyzed conditions are specific to the nitrile reduction pathway of this catalytic system. nih.gov

The general conditions for the photo-catalyzed dihydroboration of nitriles with this manganese catalyst involve reacting the nitrile with pinacolborane in a solvent like THF at room temperature, under irradiation from a UV lamp for a period of 2 to 8 hours. nih.gov

Table 2: Photo-Catalyzed Dihydroboration of Nitriles

| Catalyst | Reagent | Conditions | Product Type |

| Mn(κ³-SMeNS)(CO)₃ | Pinacolborane (HBpin) | THF, Room Temperature, UV irradiation | N,N-diborylamine |

The hydration of nitriles to amides is a significant chemical transformation. While traditionally carried out using strong acids or bases, these methods can lead to over-hydrolysis to the carboxylic acid. organic-chemistry.org Transition metal-catalyzed hydration offers a milder and more selective alternative. organic-chemistry.org The kinetics of such reactions provide insight into the catalytic mechanism.

For instance, the palladium(II)-catalyzed hydration of benzonitrile (B105546) to benzamide (B126) has been studied. It was found that the addition of a non-redox metal ion, such as Scandium(III) triflate (Sc(OTf)₃), can significantly accelerate the reaction rate at ambient temperature. nih.gov The catalytic process generally involves the coordination of the nitrile group to the metal center, which activates it for nucleophilic attack by water. nih.gov Kinetic analysis of the catalyzed hydration of benzonitrile in the presence and absence of Sc(OTf)₃ showed a dramatic increase in the conversion and yield of benzamide when the scandium salt was present. nih.gov This bimetallic catalysis, involving a transition metal and a Lewis acid, represents an efficient approach for nitrile hydration. nih.gov

Reactions at the Acetyl Functionality

The acetyl group in this compound behaves as a typical ketone, undergoing reactions such as condensation and addition at the carbonyl carbon.

The Darzens condensation, also known as the glycidic ester condensation, is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). nih.govrsc.org This reaction was first discovered by Auguste Georges Darzens in 1904. nih.gov

The reaction mechanism begins with the deprotonation of the α-haloester by a strong base to form a carbanion. nih.govrsc.org This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the ketone, in this case, the acetyl group of this compound. nih.govrsc.org The resulting intermediate then undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the halide to form an epoxide ring. nih.govrsc.org

The product of the Darzens condensation of this compound with an α-haloester would be an α,β-epoxy ester. This product can be further reacted; for example, hydrolysis of the ester followed by decarboxylation can lead to a rearrangement of the epoxide to form a carbonyl compound. nih.gov The Darzens condensation of this compound has been noted as a method to produce an aldehyde.

Condensation with Substituted Benzaldehydes: Synthesis of Chalcone (B49325) Analogues

The synthesis of chalcone analogues from this compound is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and an aromatic aldehyde. In this specific application, this compound serves as the ketone component, reacting with various substituted benzaldehydes to form 1,3-diaryl-2-propen-1-ones, the core structure of chalcones.

The reaction mechanism involves the deprotonation of the α-carbon of the acetyl group in this compound by a base, such as sodium or potassium hydroxide, to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the substituted benzaldehyde (B42025). The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. The reaction is typically carried out in a polar solvent like ethanol (B145695).

The nature of the substituent on the benzaldehyde ring can influence the reaction rate and yield, but the Claisen-Schmidt condensation is a robust method applicable to a wide range of aromatic aldehydes. This versatility allows for the synthesis of a diverse library of chalcone analogues derived from this compound, each with unique electronic and steric properties conferred by the substituent on the benzaldehyde ring.

| This compound | Substituted Benzaldehyde | Resulting Chalcone Analogue Structure | Systematic Name |

|---|---|---|---|

| Benzaldehyde |  | (E)-3-(3-cyanophenyl)-1-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde |  | (E)-3-(3-cyanophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde |  | (E)-3-(3-cyanophenyl)-1-(4-nitrophenyl)prop-2-en-1-one |

Reduction of Carbonyl and Nitrile functionalities in Hydroboration

Hydroboration offers a pathway for the reduction of both the carbonyl and nitrile functionalities within the same molecule. When substrates containing both ketone and nitrile groups are subjected to hydroboration conditions, chemoselectivity is generally not observed, leading to the concurrent reduction of both groups. This reactivity is comparable to the stoichiometric behavior of boranes with these individual functional groups.

The reaction involves the addition of a borane (B79455) reagent, such as borane dimethyl sulfide (B99878) (BH₃·SMe₂) or borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the polar π-bonds of the carbonyl and nitrile moieties.

Carbonyl Reduction : The ketone group is reduced to a secondary alcohol. The mechanism involves the coordination of the boron atom to the carbonyl oxygen, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent workup with water or alcohol protonates the resulting alkoxide to yield the alcohol.

Nitrile Reduction : The nitrile group is reduced to a primary amine. This transformation requires the addition of two equivalents of B-H bonds. The first hydroboration of the C≡N triple bond forms an N-borylimine intermediate. A second hydroboration step reduces the C=N double bond, leading to a bis(boryl)amine species. Aqueous workup then hydrolyzes the B-N bonds to liberate the primary amine.

For a molecule like this compound, treatment with a sufficient amount of a borane reagent would result in the formation of 3-(1-aminoethyl)benzyl alcohol, demonstrating the comprehensive reducing power of hydroboration on molecules with multiple reducible functional groups.

Intramolecular Cyclization and Cascade Reactions Involving Acetylbenzonitrile Derivatives

Base-Mediated Cyclization to Isobenzofuranones (for 3-acetylbenzoic acid analogs)

In the context of acetylbenzonitrile derivatives, specifically 2-acetylbenzoic acid, base-mediated reactions can initiate a cascade cyclization process to form isobenzofuranone derivatives. When 2-acetylbenzoic acid is treated with an isatoic anhydride (B1165640) in the presence of a base like sodium carbonate (Na₂CO₃), a cascade reaction ensues.

The process begins with the cyclization of 2-acetylbenzoic acid, which exists in equilibrium with its cyclic tautomer, 3-hydroxy-3-methylisobenzofuran-1(3H)-one. The base facilitates a nucleophilic ring-opening of the isatoic anhydride by this cyclic tautomer. This sequence of events leads directly to the formation of 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-aminobenzoate (B8764639) derivatives in high yields. The reaction is typically conducted by refluxing the reactants in a solvent such as toluene (B28343).

Acid-Catalyzed Rearrangements to Isoindolobenzoxazinones (for 3-acetylbenzoic acid analogs)

The isobenzofuranone products synthesized via the base-mediated pathway can undergo further transformation under acidic conditions to yield more complex heterocyclic structures. When the isobenzofuranone derivatives are treated with a strong acid catalyst, such as p-toluenesulfonic acid (TsOH), they rearrange to form diverse isoindolobenzoxazinones.

This acid-promoted reaction involves a sequence of intramolecular rearrangement, nucleophilic addition, and subsequent cyclization. The reaction is typically carried out at elevated temperatures, for instance, by stirring the isobenzofuranone starting material with TsOH in toluene at 140 °C. This acid-steered pathway demonstrates how the reaction outcome can be selectively directed from a common intermediate to produce distinct heterocyclic scaffolds simply by changing the catalyst from basic to acidic.

Asymmetric Cascade Synthesis of 3,3-Disubstituted Isoindolinones from 2-Acetylbenzonitrile (B2691112)

A significant application of 2-acetylbenzonitrile in synthetic chemistry is its use as a precursor for the asymmetric synthesis of 3,3-disubstituted isoindolinones, which are important scaffolds in medicinal chemistry. This is achieved through a cascade reaction initiated by the addition of a nucleophile to the ketone carbonyl of 2-acetylbenzonitrile.

The reaction mechanism proceeds via a tandem process. First, a nucleophile, such as dimethyl malonate, adds to the acetyl group. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen of the newly formed species attacks the nitrile carbon. A subsequent Dimroth-type rearrangement leads to the final 3,3-disubstituted isoindolinone product. The presence of the cyano group in the ortho position is crucial as it facilitates the cyclization step to form a cyclic imidate intermediate.

Chiral Phase Transfer Catalysis in Isoindolinone Synthesis

To achieve enantioselectivity in the synthesis of 3,3-disubstituted isoindolinones from 2-acetylbenzonitrile, chiral phase-transfer catalysis is employed. This method utilizes a chiral catalyst to control the stereochemical outcome of the initial nucleophilic addition, thereby creating a chiral quaternary center.

Bifunctional ammonium (B1175870) salts, particularly those derived from trans-1,2-cyclohexanediamine, have proven to be effective catalysts for this transformation. These catalysts operate under phase-transfer conditions, typically in a biphasic system (e.g., CH₂Cl₂ and a solid inorganic base like K₃PO₄), facilitating the reaction between the organic-soluble substrate and the base. The chiral catalyst forms a chiral ion pair with the enolate of the nucleophile, guiding its approach to the prochiral ketone and inducing asymmetry. While this method can produce high yields, the enantioselectivity is often moderate. However, the enantiomeric purity can be significantly enhanced through techniques like heterochiral crystallization.

| Catalyst | Base | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Bifunctional ammonium salt from (R,R)-trans-1,2-cyclohexanediamine | K₃PO₄ | High | Moderate |

| Cinchona alkaloid-derived catalyst | KOH | Variable | Variable |

| (S,S)-1,2-diaminocyclohexane derived catalyst | K₃PO₄ | High | Moderate (opposite enantiomer) |

Base-Promoted Cascade Reactions for 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones

The synthesis of isoindolin-1-ones through base-promoted cascade reactions is a significant transformation in heterocyclic chemistry. This pathway typically requires a specific structural arrangement in the starting benzonitrile derivative, namely an ortho-relationship between the nitrile and a carbonyl group. The reaction of an ortho-acylbenzonitrile allows for an intramolecular cyclization following an initial intermolecular reaction. While this compound possesses the necessary functional groups, its meta-substitution pattern precludes it from undergoing the direct intramolecular cascade cyclization required to form the isoindolin-1-one (B1195906) core as described in this section.

To illustrate the mechanism and requirements of this reaction class, the reactivity of its isomer, 2-acetylbenzonitrile, is examined. The process involves a multi-step sequence initiated by a base, leading to complex heterocyclic products from simple starting materials without the need for metal catalysts. researchgate.netnii.ac.jp

The reaction between ortho-carbonyl-substituted benzonitriles, such as 2-acetylbenzonitrile, and ((chloromethyl)sulfonyl)benzenes serves as a prime example of a base-promoted cascade process to furnish isoindolin-1-ones with a tetrasubstituted C-3 position. researchgate.netnii.ac.jp This transformation is typically promoted by a base like potassium tert-butoxide (KOtBu) or potassium carbonate (K₂CO₃). researchgate.net

The reaction mechanism commences with the deprotonation of the ((chloromethyl)sulfonyl)benzene by the base to form a carbanion. This nucleophile then attacks the carbonyl group of the 2-acetylbenzonitrile. The resulting alkoxide intermediate does not undergo a Darzens-type epoxide formation but instead preferentially attacks the adjacent nitrile group. researchgate.net This intramolecular cyclization forms a five-membered iminophthalan intermediate. researchgate.net A subsequent Dimroth-type rearrangement leads to the final, stable 3,3-disubstituted isoindolin-1-one product. researchgate.net

Optimal results for the reaction between 2-acetylbenzonitrile and ((chloromethyl)sulfonyl)benzene were achieved using KOtBu as the base in acetonitrile (B52724), affording the product in high yield. researchgate.net Weaker bases like K₂CO₃ resulted in lower conversion rates. researchgate.net

Table 1: Reaction of 2-Acetylbenzonitrile with ((Chloromethyl)sulfonyl)benzene

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | KOtBu | DMSO | r.t. | 24 | Complex Mixture | - |

| 2 | KOtBu | MeCN | r.t. | 18 | 86 | 2:1 |

| 3 | K₂CO₃ | MeCN | r.t. | 24 | No Reaction | - |

| 4 | K₂CO₃ | MeCN | 50 | 60 | 37 | 1.7:1 |

Data sourced from The Journal of Organic Chemistry. researchgate.net

Organometallic Complex Formation

This compound can serve as a ligand precursor for the synthesis of organometallic complexes. The acetyl group, an activating and directing group, can facilitate ortho-metalation, leading to the formation of a carbon-metal bond at the position ortho to the acetyl substituent.

The reaction of this compound with benzylpentacarbonylmanganese is a documented method for preparing an (η²-2-Acetyl-4-cyanophenyl)tetracarbonylmanganese complex. This transformation involves the activation of a C-H bond ortho to the acetyl group, which acts as a directing group for the metalation. The resulting organometallic compound features a manganese atom bonded to the aromatic ring through a carbon-manganese σ-bond and coordinated to the oxygen of the acetyl group, forming a stable five-membered chelate ring. The notation η² indicates that two atoms of the ligand (the ortho-carbon and the acetyl oxygen) are bonded to the metal center.

Table 2: Synthesis of (η²-2-Acetyl-4-cyanophenyl)tetracarbonylmanganese

| Reactant 1 | Reactant 2 | Product |

| This compound | Benzylpentacarbonylmanganese | (η²-2-Acetyl-4-cyanophenyl)tetracarbonylmanganese |

Spectroscopic Characterization and Structural Elucidation of Acetylbenzonitriles

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.

The FT-IR spectrum of 3-Acetylbenzonitrile provides significant insight into its molecular structure by revealing the vibrational frequencies of its constituent bonds. The gas-phase infrared spectrum, in particular, shows several characteristic absorption bands. nist.gov

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is a prominent feature. Another key absorption is the sharp band associated with the C≡N (nitrile) stretching mode. The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretching of the acetyl methyl group is observed just below this threshold. The region below 1600 cm⁻¹, known as the fingerprint region, contains numerous bands related to aromatic ring vibrations and various bending modes.

Table 1: Major FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~2940 | Aliphatic C-H Stretch (CH₃) |

| ~2235 | C≡N Stretch (Nitrile) |

| ~1700 | C=O Stretch (Ketone) |

| ~1585 | Aromatic C=C Ring Stretch |

| ~1480 | Aromatic C=C Ring Stretch |

| ~1360 | CH₃ Symmetric Bend |

| ~1260 | C-C Stretch (Aryl-Ketone) |

| ~890 | Aromatic C-H Out-of-Plane Bend |

| ~800 | Aromatic C-H Out-of-Plane Bend |

Note: Wavenumbers are approximate values derived from spectral data and may vary based on the sample phase (gas, liquid, solid) and measurement technique.

FT-Raman spectroscopy serves as a complementary technique to FT-IR. While specific, comprehensive FT-Raman data for this compound is not widely available in public databases, reference spectra have been recorded. nih.gov For isomers like p-Acetylbenzonitrile, the C≡N stretching mode is observed with strong intensity in the Raman spectrum, typically around 2231 cm⁻¹. orientjchem.org It is expected that this compound would present a similarly strong band in this region. The symmetric vibrations, such as the aromatic ring breathing modes, are also characteristically strong in Raman spectra, whereas the carbonyl (C=O) stretch is typically weaker compared to its intensity in the IR spectrum.

The assignment of vibrational modes is confirmed through comparison with established data for similar compounds and computational studies. For acetylbenzonitrile isomers, the key functional groups have well-defined vibrational frequency ranges. orientjchem.org

C=O Stretch: The carbonyl group of the acetyl moiety gives rise to a very strong band in the IR spectrum, typically found between 1680-1710 cm⁻¹.

C≡N Stretch: The nitrile group's stretching vibration is observed in a relatively clear region of the spectrum, usually between 2220-2240 cm⁻¹. This band is sharp and of medium-to-strong intensity in both IR and Raman spectra. orientjchem.org

CH₃ Modes: The methyl group of the acetyl substituent exhibits several characteristic vibrations. Asymmetric and symmetric stretching modes are found in the 2900-3050 cm⁻¹ range. orientjchem.org The symmetric bending (deformation) mode appears near 1360 cm⁻¹, while asymmetric bending occurs around 1450 cm⁻¹.

Aromatic C-H Modes: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are located in the 3000-3100 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern, appear as strong bands in the 700-900 cm⁻¹ range and are useful for confirming the meta-substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR analyses are fundamental for the complete structural elucidation of this compound.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays distinct signals for the aromatic protons and the acetyl methyl protons. The four aromatic protons are chemically non-equivalent and appear as complex multiplets in the downfield region (typically 7.5-8.3 ppm) due to the electron-withdrawing effects of both the acetyl and nitrile groups. The specific chemical shifts and coupling patterns are characteristic of a 1,3-disubstituted benzene ring. The acetyl group's three protons appear as a sharp singlet further upfield, typically around 2.6 ppm.

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 8.21 | t | 1.7 | Aromatic H-2 |

| 8.13 | dt | 7.8, 1.3 | Aromatic H-6 |

| 7.85 | ddd | 8.1, 2.1, 1.1 | Aromatic H-4 |

| 7.59 | t | 7.9 | Aromatic H-5 |

| 2.64 | s | - | -COCH₃ |

Note: 't' denotes triplet, 'dt' denotes doublet of triplets, 'ddd' denotes doublet of doublet of doublets, 's' denotes singlet. Assignments are based on standard substitution patterns.

The proton-decoupled ¹³C NMR spectrum of this compound shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group is significantly deshielded, appearing far downfield. The carbon of the nitrile group also has a characteristic chemical shift. The six aromatic carbons give rise to six distinct signals, with the substituted carbons (C-1 and C-3) showing signals with lower intensity.

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 196.5 | C=O |

| 137.9 | Aromatic C-1 |

| 136.2 | Aromatic C-4 |

| 133.0 | Aromatic C-6 |

| 132.8 | Aromatic C-2 |

| 129.8 | Aromatic C-5 |

| 117.9 | C≡N |

| 113.1 | Aromatic C-3 |

| 26.8 | -COCH₃ |

Note: Assignments are based on substituent effects and standard spectral data.

Advanced Spectroscopic Techniques

This section delves into the application of advanced spectroscopic methods for the detailed structural analysis of acetylbenzonitriles, with a specific focus on this compound. These techniques provide nuanced information regarding the electronic environment of specific nuclei and the fragmentation behavior of the molecule under ionization, which are crucial for unambiguous compound identification and characterization.

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state radiofrequency resonance technique that probes the interaction between the nuclear electric quadrupole moment of a nucleus and the surrounding electric field gradient (EFG). mdpi.comwikipedia.org This interaction provides detailed information about the electronic distribution and chemical bonding at the site of a quadrupolar nucleus (a nucleus with a spin quantum number I ≥ 1). mdpi.com For a molecule like this compound, the ¹⁴N nucleus of the nitrile group (I=1) is a suitable candidate for NQR studies.

The resonance frequencies in an NQR spectrum are determined by the nuclear quadrupole coupling constant (e²qQ/h) and the asymmetry parameter (η) of the EFG. aip.org The nuclear quadrupole coupling constant is a product of the nuclear quadrupole moment (eQ), a constant for a given nucleus, and the principal component of the EFG tensor (eq), which is generated by the surrounding electron distribution. wikipedia.org The asymmetry parameter describes the deviation of the EFG from axial symmetry. These parameters are exquisitely sensitive to the local chemical environment, including substituent effects and intermolecular interactions in the crystal lattice. wikipedia.org

Studies on substituted benzonitriles have demonstrated that the ¹⁴N NQR frequencies are influenced by the electronic nature of the substituents on the benzene ring. aip.org Electron-withdrawing or electron-donating groups alter the π-electron density at the nitrogen atom of the cyano group, thereby affecting the EFG and shifting the NQR frequencies. aip.org

Table 1: General Principles of NQR Spectroscopy

| Parameter | Description |

|---|---|

| Quadrupolar Nucleus | A nucleus with a non-spherical charge distribution and a nuclear spin quantum number I ≥ 1. The ¹⁴N nucleus is an example. |

| Electric Field Gradient (EFG) | The spatial variation of the electric field at the nucleus, created by the surrounding electron and nuclear charges. |

| Nuclear Quadrupole Coupling Constant (e²qQ/h) | A measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. It is highly sensitive to the chemical bond. |

| Asymmetry Parameter (η) | Describes the deviation of the EFG from cylindrical symmetry. A non-zero value indicates an asymmetric electronic environment around the nucleus. |

Mass Spectrometry (Electron Ionization)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged radical cation known as the molecular ion (M⁺•). illinois.edu This molecular ion is often unstable and undergoes characteristic fragmentation, yielding a series of smaller ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, which serves as a molecular fingerprint.

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several significant fragment ions that provide structural information. The molecular formula of this compound is C₉H₇NO, corresponding to a molecular weight of approximately 145.16 g/mol . nist.gov

The mass spectrum from the NIST database shows a prominent molecular ion peak (M⁺•) at an m/z of 145. aip.org A key fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group, a process known as α-cleavage. This results in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. For this compound, this cleavage leads to the formation of the 3-cyanobenzoyl cation at m/z 130, which is observed as the base peak in the spectrum, indicating its high stability. aip.org

Another significant peak is observed at m/z 102, which can be attributed to the loss of an acetyl radical (•COCH₃) or the sequential loss of a neutral carbon monoxide (CO) molecule from the m/z 130 ion, resulting in the formation of the cyanophenyl cation. Further fragmentation of the aromatic ring can lead to smaller ions observed at lower m/z values, such as 76 and 75, corresponding to the benzynium and phenyl cations, respectively. aip.org

Table 2: Prominent Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Relative Intensity (%) |

|---|---|---|

| 145 | [C₉H₇NO]⁺• (Molecular Ion) | 29.90 |

| 130 | [M - CH₃]⁺ | 99.99 |

| 102 | [M - COCH₃]⁺ or [M - CH₃ - CO]⁺ | Not explicitly listed with high intensity in top 5, but a common fragment. |

| 76 | [C₆H₄]⁺ | 19.00 |

| 75 | [C₆H₃]⁺ | 27.40 |

Data sourced from the NIST Mass Spectrometry Data Center. aip.org

This fragmentation pattern, particularly the characteristic loss of a methyl group to form the base peak at m/z 130, is highly indicative of the acetylbenzonitrile structure and allows for its differentiation from other isomers.

Research Applications and Biological Relevance of 3 Acetylbenzonitrile and Its Derivatives

Role as a Key Chemical Building Block and Intermediate in Organic Synthesis

3-Acetylbenzonitrile is a versatile bifunctional molecule that serves as a crucial building block and intermediate in a wide array of organic syntheses. Its structure, incorporating both a reactive acetyl group and a synthetically adaptable nitrile group on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This makes it a valuable starting material for the construction of more complex molecular architectures, particularly in the realm of heterocyclic chemistry.

The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, readily participates in various condensation reactions. One of the most notable of these is the Claisen-Schmidt condensation, where this compound reacts with aromatic aldehydes in the presence of a base to form chalcones, or α,β-unsaturated ketones. nih.gov These chalcones are themselves important intermediates, serving as precursors for the synthesis of numerous heterocyclic compounds with interesting biological activities.

Furthermore, the nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions and be used to construct nitrogen-containing heterocycles. The presence of both the acetyl and nitrile functionalities allows for sequential or tandem reactions, enabling the efficient synthesis of complex target molecules. For instance, the acetyl group can be modified first, followed by a transformation of the nitrile group, or vice versa, providing chemists with significant synthetic flexibility.

The utility of this compound as an intermediate is also evident in multicomponent reactions, such as the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. nih.govresearchgate.net In this reaction, a ketone (or in this case, the acetyl group of this compound), a cyano-containing compound, and elemental sulfur react in the presence of a base to form the thiophene (B33073) ring. Similarly, it can be envisioned as a component in other multicomponent reactions like the Biginelli or Hantzsch syntheses for the preparation of dihydropyrimidinones and dihydropyridines, respectively, further highlighting its importance as a versatile synthetic platform.

Applications in Medicinal Chemistry Research

The structural features of this compound make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been explored for a range of biological activities, underscoring its relevance in medicinal chemistry and drug discovery.

Precursor for Bioactive Molecules with Potential Therapeutic Properties

The ability of this compound to serve as a scaffold for the construction of various heterocyclic systems is central to its role as a precursor for bioactive molecules. By strategically modifying its acetyl and nitrile groups, researchers can generate libraries of compounds for screening against various biological targets.

Synthesis of Anti-inflammatory Agents

A significant application of this compound in medicinal chemistry is in the synthesis of chalcones, which are well-documented anti-inflammatory agents. The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes yields chalcones characterized by the 3-(3-cyanophenyl)-1-arylprop-2-en-1-one scaffold. These compounds have been shown to exhibit anti-inflammatory activity, which is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). One study reported the synthesis of novel chalcone (B49325) derivatives from a benzonitrile (B105546) derivative and their subsequent evaluation for anti-inflammatory activity. pnrjournal.com

The general synthetic scheme for the preparation of these anti-inflammatory chalcone derivatives is presented below:

| Reactant 1 | Reactant 2 | Product (Chalcone Derivative) | Reported Activity |

| This compound | Substituted Benzaldehyde | 1-Aryl-3-(3-cyanophenyl)prop-2-en-1-one | Anti-inflammatory |

Synthesis of Analgesic Agents

The chalcones derived from this compound can be further utilized as intermediates in the synthesis of pyrazoline derivatives, a class of heterocyclic compounds known to possess analgesic properties. thepharmajournal.comsciencescholar.us The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of pyrazoline rings. The resulting N-substituted or N-unsubstituted pyrazolines incorporating the 3-cyanophenyl moiety have been investigated for their ability to alleviate pain. The analgesic activity of these compounds is often evaluated in various animal models of pain. For instance, a study detailed the synthesis of novel chalcone derivatives and their evaluation for analgesic activity. pnrjournal.com

The synthetic route from chalcones to pyrazolines with potential analgesic effects is as follows:

| Starting Material (Chalcone) | Reagent | Product (Pyrazoline Derivative) | Reported Activity |

| 1-Aryl-3-(3-cyanophenyl)prop-2-en-1-one | Hydrazine Hydrate | 5-Aryl-3-(3-cyanophenyl)-4,5-dihydro-1H-pyrazole | Analgesic |

Synthesis of Anticancer Agents

This compound also serves as a valuable precursor for the synthesis of various heterocyclic compounds with potential anticancer activity, most notably pyrimidine (B1678525) derivatives. nih.govnih.govresearchgate.netresearchgate.net The synthesis of these compounds often involves the initial conversion of this compound into a more complex intermediate, such as a chalcone or a β-enaminoketone, which then undergoes cyclocondensation with a suitable reagent like guanidine (B92328) or urea (B33335) to form the pyrimidine ring. The resulting pyrimidines, bearing the 3-cyanophenyl substituent, have been evaluated for their cytotoxic effects against various cancer cell lines. The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with DNA synthesis or inhibit key enzymes involved in cancer cell proliferation. rsc.org

A general synthetic approach to pyrimidine derivatives from this compound is outlined below:

| Intermediate from this compound | Reagent | Product (Pyrimidine Derivative) | Reported Activity |

| Chalcone or β-Enaminoketone | Guanidine/Urea | Substituted pyrimidine with a 3-cyanophenyl group | Anticancer |

Synthesis of Antihistamines

The 3-cyanopyridine (B1664610) scaffold, of which this compound is a derivative, is a key structural motif in the development of antihistaminic agents. Specifically, pyridopyrimidines, which can be synthesized from 2-amino-3-cyanopyridine (B104079) derivatives, have been shown to inhibit histamine (B1213489) release. researchgate.netnih.govijpsjournal.com The synthesis of these compounds can start from precursors that are accessible from this compound. For instance, the acetyl group of this compound can be transformed into an amino group, and subsequent reactions can lead to the formation of the pyridopyrimidine ring system. These compounds have been evaluated for their ability to inhibit histamine release from mast cells, a key process in allergic reactions.

A plausible synthetic pathway towards antihistaminic pyridopyrimidines is depicted below:

| Starting Material | Reaction Sequence | Product (Pyridopyrimidine Derivative) | Reported Activity |

| 2-Amino-3-cyanopyridine derivative | Cyclization with appropriate reagents | Substituted Pyrido[2,3-d]pyrimidine | Antihistaminic |

Development of Antimicrobial and Antifungal Compounds

The core structure of this compound serves as a valuable scaffold in the development of novel antimicrobial and antifungal agents. Researchers have explored its derivatives for their potential to inhibit microbial growth through various mechanisms, including enzyme inhibition.

In Vitro and In Silico Investigation of Enzyme Inhibition Mechanisms (e.g., 14α-demethylase)

Derivatives of this compound have been investigated as potential inhibitors of crucial microbial enzymes, such as 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi. The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

In vitro antifungal activity evaluations have shown that certain benzopyrone derivatives, which can be conceptually related to structures derivable from this compound, exhibit potent antifungal activity. For instance, a series of novel benzopyrone compounds were designed and synthesized, with some derivatives showing significant activity against Trichophyton rubrum. nih.gov The most potent of these compounds demonstrated a minimum inhibitory concentration (MIC80) value of 1.5 μg/mL. nih.gov

In silico studies, such as molecular docking, have been employed to understand the structure-activity relationships (SARs) and the mechanism of inhibition at the molecular level. These computational models suggest that the designed compounds can interact with the active site of fungal CYP51. The binding is often characterized by hydrophobic and van der Waals interactions with the amino acid residues and the heme group within the enzyme's active site. nih.govresearchgate.net This interaction prevents the natural substrate, lanosterol, from binding and being demethylated, thus halting ergosterol synthesis. researchgate.net The insights gained from these computational studies are crucial for the rational design of more effective antifungal agents based on the this compound framework.

Molecular Docking Studies in Antimicrobial Drug Design

Molecular docking is a computational technique that plays a pivotal role in the rational design of new antimicrobial drugs by predicting the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein. In the context of developing antimicrobial agents from this compound, docking studies are instrumental in identifying potential derivatives that could effectively inhibit key bacterial enzymes.

One of the primary targets for antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. dovepress.com Molecular docking simulations have been used to evaluate the binding of potential inhibitors to the active site of DNA gyrase B. For example, studies on various heterocyclic compounds have shown that a strong binding affinity, indicated by a low binding energy value, correlates with potent antibacterial activity. dovepress.com These studies reveal that compounds can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site, such as Asp-73 and Thr-156. dovepress.com

Similarly, other essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) are also targeted. nih.gov The insights from molecular docking help in optimizing the structure of lead compounds to enhance their binding affinity and, consequently, their antimicrobial efficacy. By modifying the substituents on the this compound core, it is possible to design molecules with improved interactions with the target enzyme, leading to the development of more potent and selective antimicrobial agents. researchgate.net

Synthesis of Novel Heterocyclic Systems with Biological Activity

The chemical reactivity of the acetyl and nitrile groups in this compound makes it a versatile starting material for the synthesis of a variety of novel heterocyclic systems with promising biological activities.

Indoline-2-one Derivatives

Indoline-2-one, also known as oxindole, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.comresearchgate.net The synthesis of 3-substituted indolin-2-one derivatives can be achieved through condensation reactions.

A general method for preparing 3-substituted indolin-2-ones involves the condensation of an indolin-2-one with an appropriate aldehyde or ketone. nih.gov For instance, the reaction of indolin-2-one with a benzaldehyde derivative in the presence of a base like piperidine (B6355638) in a solvent such as ethanol (B145695) at reflux leads to the formation of a 3-(benzylidene)indolin-2-one. nih.gov This synthetic strategy can be adapted to use derivatives of this compound to introduce the cyanophenyl moiety at the 3-position of the indolin-2-one core.

These synthesized indoline-2-one derivatives have been evaluated for various biological activities. For example, certain derivatives have shown potent anti-inflammatory activity by inhibiting nitric oxide production in macrophages. mdpi.com Others have been identified as selective inhibitors of receptor tyrosine kinases, which are implicated in cancer. nih.gov

Pyrazine (B50134) and 1,2,4-Triazole (B32235) Analogues

Pyrazine and 1,2,4-triazole moieties are important pharmacophores found in numerous biologically active compounds. ijpsr.infonih.gov Fused heterocyclic systems containing both these rings, such as nih.govnih.govnih.govtriazolo[4,3-a]pyrazines, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial and anticancer activities. nih.govnih.gov

The synthesis of such analogues often starts from a substituted pyrazine. For example, 2,3-dichloropyrazine (B116531) can be treated with hydrazine hydrate to form a hydrazinopyrazine intermediate. nih.gov This intermediate can then be cyclized with a reagent like triethoxymethane to construct the fused 1,2,4-triazole ring, yielding the nih.govnih.govnih.govtriazolo[4,3-a]pyrazine core. nih.govresearchgate.net By starting with a pyrazine derivative incorporating the this compound structure, novel analogues with potential biological activity can be synthesized.

These synthesized compounds have been evaluated for their biological activities. For instance, a series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were synthesized and showed promising antiproliferative activity against various cancer cell lines. nih.gov Some of these compounds also exhibited inhibitory activity against key kinases like c-Met and VEGFR-2. nih.gov Furthermore, certain triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

Hydrazone Analogues

Hydrazones are a class of organic compounds characterized by the presence of a C=N-NH- moiety and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govmdpi.com The synthesis of hydrazone analogues from this compound can be readily achieved through the condensation of its corresponding hydrazide with various aldehydes or ketones.

The general synthesis involves reacting a hydrazide with an aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.gov For example, isonicotinic hydrazide (isoniazid) is a common starting material for the synthesis of bioactive hydrazones. dergipark.org.tr By analogy, a hydrazide derived from this compound could be reacted with a range of substituted aldehydes to generate a library of novel hydrazone analogues.

These hydrazone derivatives have shown significant antimicrobial activity. Some have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for some of these compounds has been suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov The presence of different substituents on the aldehyde-derived portion of the hydrazone molecule can significantly influence the antimicrobial potency and spectrum. nih.gov

Data Tables

Table 1: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound | Target Microorganism | MIC (μg/mL) | Reference |

| Hydrazide-hydrazone 15 | Gram-positive bacteria | 1.95–7.81 | nih.gov |

| Pyrimidine derivative 19 | E. coli | 12.5 | nih.gov |

| Pyrimidine derivative 19 | S. aureus | 6.25 | nih.gov |

| Indol-2-one derivative 21 | B. subtilis, S. aureus, E. coli | Higher than tetracycline | nih.gov |

Table 2: Biological Activities of nih.govnih.govnih.govtriazolo[4,3-a]pyrazine Derivatives

| Compound | Activity | Cell Lines/Targets | IC50/MIC | Reference |

| Compound 17l | Antiproliferative | A549, MCF-7, Hela | 0.98–1.28 µM | nih.gov |

| Compound 17l | Kinase Inhibition | c-Met, VEGFR-2 | 26.00 nM, 2.6 µM | nih.gov |

| Compound 2e | Antibacterial | S. aureus | 32 μg/mL | nih.gov |

| Compound 2e | Antibacterial | E. coli | 16 μg/mL | nih.gov |

Applications in Materials Science Research

The unique molecular architecture of this compound, featuring a reactive acetyl group and a polar nitrile group on a benzene ring, makes it a valuable precursor for the synthesis of novel organic materials. Researchers have explored its derivatives for potential applications in advanced materials, particularly in the fields of nonlinear optics and liquid crystals.

Investigation in Linear and Nonlinear Optical (NLO) Materials

Derivatives of this compound, especially chalcones, have been a subject of interest in the field of nonlinear optics. Chalcones are characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This extended π-conjugated system is a key feature for exhibiting nonlinear optical properties. The presence of electron-donating and electron-accepting groups at the ends of the molecule can enhance these properties by facilitating intramolecular charge transfer.

In the context of this compound, the acetyl group serves as a reactive site for the synthesis of chalcone derivatives. Through a Claisen-Schmidt condensation reaction with various substituted benzaldehydes, a diverse range of chalcones can be synthesized. The cyano group (-CN) in the 3-position of the benzonitrile ring acts as a strong electron-withdrawing group, which can significantly influence the second-order and third-order nonlinear optical response of the resulting chalcone molecule.

Research on chalcone derivatives has demonstrated their potential for applications in optical devices due to their significant third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net The magnitude of this property is highly dependent on the nature and substitution pattern of the electron-donating and electron-accepting groups on the aromatic rings. researchgate.netkaist.ac.kr Studies on various chalcones have shown that strategic placement of these groups can lead to a substantial enhancement of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). acrhem.org

While specific studies on chalcones directly derived from this compound are not extensively detailed in the available research, the general principles of chalcone design for NLO applications suggest that such compounds would be promising candidates. The combination of the electron-withdrawing cyano group from the this compound moiety and a suitable electron-donating group on the other aromatic ring would create a strong donor-acceptor system, which is a prerequisite for high NLO activity. kaist.ac.kracrhem.org

The table below summarizes the typical range of third-order nonlinear optical parameters observed for various chalcone derivatives, illustrating their potential for NLO applications.

| NLO Parameter | Typical Range of Values for Chalcone Derivatives | Reference |

| Nonlinear Refractive Index (n₂) | 10⁻¹¹ to 10⁻⁹ cm²/W | acrhem.org |

| Nonlinear Absorption Coefficient (β) | 10⁻⁵ to 10⁻³ cm/W | acrhem.org |

| Third-Order Susceptibility (χ⁽³⁾) | 10⁻¹³ to 10⁻¹¹ esu | researchgate.net |

These properties make chalcone derivatives potential materials for applications such as optical limiting, optical switching, and all-optical signal processing. acrhem.org

Research on Liquid Crystals and Phase Transition Behaviors

The benzonitrile moiety is a well-established component in the design of thermotropic liquid crystals. mdpi.com The strong dipole moment of the cyano group contributes to the molecular polarity and intermolecular interactions that are crucial for the formation of mesophases. While this compound itself is not a liquid crystal, its derivatives, particularly Schiff bases and esters, have been investigated for their liquid crystalline properties.

The synthesis of liquid crystalline materials often involves the reaction of a core molecule, like a derivative of this compound, with other molecular fragments to create an elongated, rod-like structure (calamitic liquid crystals). For instance, the acetyl group of this compound can be a precursor for the formation of Schiff base (imine) linkages by condensation with aromatic amines. The resulting molecules, if appropriately designed with flexible terminal chains, can exhibit liquid crystalline phases.

The phase transition behavior of liquid crystals is a critical aspect of their characterization and potential application. The transitions between crystalline, smectic, nematic, and isotropic liquid phases occur at specific temperatures and are associated with changes in enthalpy. researchgate.net These properties are typically studied using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

The molecular structure, including the nature of the central core, the linking groups, and the terminal flexible chains, significantly influences the type of mesophase and the transition temperatures. For example, the presence of a polar group like the cyano group in benzonitrile derivatives often favors the formation of smectic A phases due to strong dipole-dipole interactions. mdpi.com

While specific studies detailing the liquid crystalline properties of Schiff bases or esters directly derived from this compound are limited, the general principles of liquid crystal design provide a framework for predicting their potential behavior. The introduction of the this compound core into a calamitic molecular structure could lead to materials with interesting mesomorphic properties. The table below presents typical phase transition data for some benzonitrile-containing Schiff base liquid crystals to illustrate the types of phases and transition temperatures that might be expected.

| Compound Type | Terminal Group | Phase Transitions (°C) | Reference |

| Schiff Base Ester | -CN | Cr 135.2 SmA 158.9 N 185.4 I | researchgate.net |

| Schiff Base Ester | -NO₂ | Cr 128.7 N 165.3 I | researchgate.net |

The investigation into derivatives of this compound for materials science applications is an active area of research. The versatility of its chemical structure provides a platform for the synthesis of a wide array of new materials with tailored optical and mesomorphic properties.

常见问题

Q. What are the established synthetic routes for 3-acetylbenzonitrile, and how can they be validated experimentally?

- Methodological Answer : this compound is synthesized via deoximation of ketoximes using SnCl₂/TiCl₃ in aqueous solvent, yielding 92% purity (TLC: Rf=0.25, confirmed by -NMR δ 2.62 (s, 3H) for the acetyl group) . Another route involves ketal protection with ethylene glycol, followed by LAH reduction and carbamate formation for downstream derivatization . Validation requires cross-referencing spectral data (e.g., NMR, TLC) with literature benchmarks .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

- Methodological Answer : Key techniques include -NMR (δ 7.59–8.21 ppm for aromatic protons, δ 2.62 ppm for acetyl CH₃) and TLC (Et₂O/hexanes, 1:2) . SMILES notation (CC(=O)C1=CC=CC(=C1)C#N) and CAS (6136-68-1) provide unambiguous identification . Mass spectrometry (m/z 145.16) confirms molecular weight .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

- Methodological Answer :

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 145.16 g/mol | |

| SMILES | CC(=O)C1=CC=CC(=C1)C#N | |

| Boiling Point | Not reported; inferred from analogs | – |

| Solubility | Likely polar aprotic solvents (e.g., acetonitrile) |

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for urea inhibitors targeting Cryptosporidium parvum IMP dehydrogenase. The acetyl group is modified via ketal protection and LAH reduction to generate benzylamine intermediates .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light, as per general nitrile stability guidelines .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in aqueous media?

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Q. What are the stability profiles of this compound under catalytic reaction conditions?

Q. How is this compound utilized in visible-light photoredox catalysis?

- Methodological Answer : It participates in Wittig reactions with methyltriphenylphosphonium bromide under n-BuLi, forming α-methylstyrene derivatives (65% yield). Reaction efficiency depends on light intensity and catalyst loading (e.g., Ru(bpy)₃²⁺) .

Q. How can environmental impact assessments address data gaps for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。